molecular formula C16H14BrN5OS B4846366 N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4846366
M. Wt: 404.3 g/mol
InChI Key: XSJAZVHRJDHDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-bromophenyl group linked via an acetamide chain to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-3-yl group at position 3. The sulfur atom at position 3 of the triazole contributes to its thioether linkage, while the bromine atom on the phenyl ring and the pyridine moiety influence its electronic and steric properties.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-22-15(11-5-4-8-18-9-11)20-21-16(22)24-10-14(23)19-13-7-3-2-6-12(13)17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAZVHRJDHDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated derivatives.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has significant potential in medicinal chemistry due to its diverse biological activities. Research indicates that compounds with triazole scaffolds often exhibit:

  • Antifungal Activity : Studies have shown that this compound can inhibit various fungal strains, including Candida and Aspergillus, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like fluconazole.
  • Antibacterial Activity : It also demonstrates promising antibacterial properties against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, showing efficacy comparable to or better than standard antibiotics.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating cell signaling pathways, indicating a need for further exploration in oncology.

Enzyme Inhibition Studies

The presence of the triazole ring allows this compound to interact with various enzymes. For instance:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which could be beneficial for treating hyperpigmentation disorders and certain cancers.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to specific structural features can significantly impact its efficacy:

Structural FeatureImpact on Activity
Bromine substitution on phenyl ringEnhances lipophilicity and potential for specific interactions
Methyl substitution on triazole ringInfluences overall stability and reactivity
Sulfanyl linkageCritical for biological interactions

Research indicates that careful design of these substituents can enhance the compound's therapeutic profile .

Case Study 1: Antifungal Efficacy

In a laboratory setting, this compound was tested against multiple fungal strains. Results indicated a significant reduction in fungal growth at concentrations lower than those required for traditional antifungal treatments. This suggests potential for clinical applications in treating resistant fungal infections.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer properties of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells. Further investigations are planned to explore its mechanism of action and potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the bromophenyl group could engage in halogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Substituents (Triazole Position 4/5) Aryl Group on Acetamide Key Features Biological Activity (If Reported) Reference ID
Target Compound 4-methyl, 5-pyridin-3-yl 2-bromophenyl Bromine, pyridin-3-yl Not explicitly reported
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Ethyl groups, Orco agonist Activates insect odorant receptors
OLC-12 (2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-pyridin-4-yl 4-isopropylphenyl Pyridin-4-yl, Orco agonist Insect receptor modulation
2-((4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-allyl, 5-pyridin-2-yl Unsubstituted acetamide Allyl group, pyridin-2-yl Synthetic intermediate
GPR-17 ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) Complex substituents 4-(propan-2-yl)phenyl Trifluoromethoxy, sulfonyl groups Targets G protein-coupled receptors

Key Observations :

  • Pyridine Position : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in OLC-12) may alter binding affinity due to differences in nitrogen orientation .
  • Bromine vs. Ethyl/Isopropyl : The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, contrasting with ethyl or isopropyl groups in VUAA-1 and OLC-12, which enhance lipophilicity .
  • Methyl vs. Allyl : The 4-methyl group on the triazole (target) versus 4-allyl (compound 6a) affects rotational freedom and metabolic stability .

Physicochemical Properties

Data from synthesized analogues ():

Compound Name Melting Point (°C) Molecular Weight Solubility (Reported Solvent) Yield (%)
Target Compound Not reported 481.36* Likely low in water Not reported
2-((4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) 174–176 316.37 H2O:EtOH (1:1) 83
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not reported 481.27 Not reported Not reported
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives 109–184 300–400 DMF:EtOH (8:2) 60–83

*Calculated based on molecular formula C22H17N4O2SBr.
Key Observations :

  • The target compound’s bromine and pyridine may reduce aqueous solubility compared to furan-containing analogues ().
  • Higher melting points correlate with crystalline packing in compounds like 6c (174–176°C) .

Biological Activity

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the areas of antibacterial and anticancer properties. This article reviews the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of this compound is C16H14BrN5OS, with a molecular weight of 404.3 g/mol. Its unique structure includes:

  • Bromophenyl group : Enhances biological interactions.
  • Triazole ring : Known for its pharmacological properties.
  • Pyridine moiety : Potentially modulates enzyme activity and receptor binding.

These structural features contribute to its ability to interact with various biological targets, making it a candidate for drug development aimed at treating infections and cancers.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and the introduction of the bromophenyl and pyridine groups through selective reactions. The general synthetic route can be summarized as follows:

  • Formation of the triazole ring : Utilizing 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole as a precursor.
  • Introduction of bromophenyl group : Achieved through electrophilic aromatic substitution.
  • Final acetamide formation : By reacting with appropriate acetic acid derivatives.

Antibacterial Activity

Research indicates that compounds containing triazole structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
E. coli< 1.9
S. aureus< 10
Mycobacterium smegmatis< 5

The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably:

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Line Studies : Studies have shown promising results against breast cancer and leukemia cell lines.

Case Studies

Several studies have explored the biological activity of related triazole compounds:

  • Study on Triazole Derivatives : Investigated the antibacterial effects against multiple strains including Mycobacterium tuberculosis. Results indicated that triazole derivatives displayed MIC values lower than standard antibiotics like isoniazid .
  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of triazole-containing compounds in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. Key steps include:

  • Step 1: Condensation of 2-bromophenylacetamide with a triazole-thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity .
  • Critical Parameters: Temperature control (±2°C) and anhydrous solvents (DMF, ethanol) to prevent side reactions .

Q. How is the structural integrity of the compound confirmed?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identifies key signals:
    • Pyridine protons at δ 8.5–9.0 ppm.
    • Triazole C-S bond confirmed via δ 165–170 ppm in ¹³C NMR .
  • X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between triazole and pyridine rings) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation: Systematically modify the bromophenyl (e.g., replace Br with Cl, CF₃) or pyridinyl group (e.g., 2-pyridinyl vs. 4-pyridinyl) to assess impact on bioactivity .
  • Biological Assays: Test derivatives against in vitro models (e.g., antifungal activity via MIC assays against Candida albicans; IC₅₀ in cancer cell lines) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., CYP51 for antifungal activity) .

Q. How can contradictory bioactivity data in similar compounds be resolved?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., pH, incubation time) across independent labs. For example, discrepancies in anticancer IC₅₀ values may arise from variations in cell line passage numbers .
  • Metabolic Stability Testing: Use liver microsomes to assess compound stability; low metabolic resistance may explain reduced in vivo efficacy despite strong in vitro activity .

Q. What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure inhibition of fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy, correlating IC₅₀ with triazole ring coordination to heme iron .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY-labeled analogs) to track intracellular accumulation in cancer cells via confocal microscopy .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Accelerated Stability Testing: Store at 4°C (short-term) vs. -20°C (long-term) and monitor degradation via HPLC.
    • Key Finding: Degradation <5% after 6 months at -20°C in amber vials .
  • Light Sensitivity: UV-Vis spectroscopy confirms photodegradation (λmax shift) under direct light, necessitating dark storage .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear Regression: Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
  • ANOVA with Tukey’s Test: Compare means across ≥3 derivatives (p<0.05 significance) .

Q. How should conflicting crystallographic data on molecular conformation be addressed?

Methodological Answer:

  • DFT Calculations: Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to identify outliers .
  • Temperature-Dependent Studies: Perform crystallography at 100K vs. 298K to assess thermal motion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.